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Abstract

Desoxypipradrol (2-diphenylmethylpiperidine, 2-DPMP) is a potent and long-acting central
nervous system stimulant, originally synthesized by Ciba in the 1950s.[1][2][3] While
structurally related to the therapeutic agents methylphenidate and pipradrol, its unique
chemical properties confer a distinct and challenging pharmacological profile.[1][3][4] Initially
explored for narcolepsy and ADHD, its development was halted in favor of methylphenidate,
which offered a more predictable pharmacokinetic profile.[1][3][5] Desoxypipradrol resurfaced
in the 21st century as a novel psychoactive substance (NPS), often sold under names like
"lvory Wave," leading to numerous public health concerns due to severe and prolonged toxicity.
[2] This guide provides a comprehensive technical overview of the pharmacological profile of
desoxypipradrol and its structural analogs, intended for researchers, scientists, and drug
development professionals. We will delve into its mechanism of action, structure-activity
relationships, pharmacokinetics, and the analytical methodologies required for its study,
grounding the discussion in established experimental evidence.

Historical Context and Chemical Profile

Developed during the mid-20th century, desoxypipradrol was one of several piperidine
derivatives investigated for their stimulant properties.[1][3] It shares a core 2-substituted
piperidine scaffold with pipradrol and methylphenidate. However, critical structural differences
dictate their pharmacological fates.
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» Desoxypipradrol (2-DPMP): Lacks any polar functional groups. Its structure consists of a
piperidine ring attached to a diphenylmethyl group. This high lipophilicity is a key determinant
of its pharmacokinetic profile.[1][3][5]

o Pipradrol: The parent compound of desoxypipradrol, featuring a hydroxyl (-OH) group on the
carbon connecting the two phenyl rings. This hydroxyl group provides a site for metabolic
conjugation (e.g., glucuronidation), increasing hydrophilicity and facilitating a more rapid
excretion compared to desoxypipradrol.[1][3][4]

¢ Methylphenidate: Contains a methyl ester moiety. This group is readily hydrolyzed by
esterase enzymes in the body, forming the inactive and polar metabolite ritalinic acid, which
leads to a much shorter duration of action.[1][3][4]

The absence of easily metabolizable functional groups in desoxypipradrol is the primary reason
for its exceptionally long elimination half-life and duration of effects.[1][3][5]

Pharmacodynamics: Mechanism of Action

Desoxypipradrol's stimulant effects are primarily mediated by its potent activity as a
norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5][6] By blocking the dopamine
transporter (DAT) and norepinephrine transporter (NET), it increases the synaptic
concentrations of these key catecholamine neurotransmitters.

Transporter Binding Affinity and Potency

In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine
transporters have quantified the inhibitory activity of desoxypipradrol. It demonstrates high
potency for both DAT and NET, with significantly lower activity at the serotonin transporter
(SERT).[7]]8]

Transporter ICs0 (M)
Dopamine Transporter (DAT) 0.07[71[8]
Norepinephrine Transporter (NET) 0.14[7][8]
Serotonin Transporter (SERT) >10[7][8]
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Table 1: In vitro inhibitory concentrations of desoxypipradrol at human monoamine transporters.

Comparative studies have shown desoxypipradrol to be significantly more potent than cocaine
at the dopamine transporter.[2][9] In experiments using fast-scan cyclic voltammetry in rat
nucleus accumbens slices, desoxypipradrol produced a seven-fold increase in peak dopamine
levels, compared to a three-fold increase by cocaine.[9] It also increased the dopamine re-
uptake half-life 15-fold, whereas cocaine produced only a five-fold increase.[9] This superior
potency in blocking dopamine reuptake likely contributes to its high abuse potential and severe
psychotogenic effects.[2][9]

Signaling Pathway

The mechanism of action involves the blockade of presynaptic transporters, leading to an
accumulation of neurotransmitters in the synaptic cleft and enhanced postsynaptic receptor
activation.

Synaptic Cleft

Release p o o ] Binds
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Caption: Desoxypipradrol blocks DAT and NET, increasing synaptic dopamine and
norepinephrine.

Structure-Activity Relationships (SAR)

The SAR of desoxypipradrol can be inferred by comparing it to its analogs.

The Diphenylmethyl Moiety: The two phenyl rings are critical for high affinity at the DAT and
NET. This bulky, lipophilic group facilitates binding within the hydrophobic pockets of the
transporters.

The Piperidine Ring: This nitrogen-containing heterocycle is essential. The nitrogen atom is
protonated at physiological pH, allowing for a key ionic interaction with an acidic residue
(e.g., Asp79 in the human DAT) in the transporter binding site.

Lack of Polar Groups: As previously noted, the absence of hydroxyl or ester groups, present
in pipradrol and methylphenidate respectively, drastically reduces the rate of metabolic
clearance, leading to a prolonged duration of action.[1][3] This is the most defining SAR
feature for its pharmacokinetic profile.

Positional Isomerism: Studies on analogs suggest that the attachment of the diphenylmethyl
group at the 2-position of the piperidine ring is optimal for activity.[10]

Pharmacokinetic Profile

The clinical effects and toxicity of desoxypipradrol are inextricably linked to its unique
pharmacokinetic properties.

o Absorption: It is readily absorbed orally with high bioavailability (>90%).[1]

Distribution: Due to its high lipophilicity, desoxypipradrol has a large volume of distribution
and readily crosses the blood-brain barrier to exert its effects on the central nervous system.

Metabolism: The molecule is highly resistant to metabolism because it lacks the common
functional groups that are targeted by metabolic enzymes like esterases or UGTs.[1][3] This
metabolic stability is the primary reason for its long half-life.
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» Excretion: Elimination is slow, with a reported half-life of 16-20 hours, contributing to an
extremely long duration of action that can last for days, especially with repeated dosing.[1]
This prolonged timeframe increases the risk of accumulation and severe toxicity.[1][11]

Toxicological Profile and Clinical Manifestations

The re-emergence of desoxypipradrol as a recreational drug has led to extensive clinical
toxicology data. Its use is associated with severe and prolonged adverse effects.

 Common Adverse Effects: Sympathomimetic effects include tachycardia, hypertension, and
hyperthermia.[12][13]

o Severe Neuropsychiatric Effects: The most concerning toxicities are neuropsychiatric. These
include severe agitation, paranoia, hallucinations, and psychosis, which can persist for up to
five days after a single use.[1][3][14][15] This prolonged psychosis is a hallmark of
desoxypipradrol intoxication and a direct consequence of its long half-life and potent
dopaminergic activity.

o Fatalities: Several fatalities have been linked to the use of desoxypipradrol.[13][16]

Toxicological analysis of biological specimens is crucial for confirming exposure in clinical and
forensic cases.

Sample Type Concentration Range Associated State
Blood/Plasma 10-50 pg/L Recreational Use[1][5]
Blood/Plasma >100 pg/L Intoxicated Patients[1][5]
Blood/Plasma >600 pg/L Acute Overdosage[1][5]

Table 2: Reported desoxypipradrol concentrations in biological fluids.

Methodologies for Pharmacological Evaluation

A robust understanding of desoxypipradrol's pharmacology requires validated experimental
protocols.
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Protocol: In Vitro Transporter Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of
desoxypipradrol for DAT and NET.

Objective: To quantify the binding affinity of desoxypipradrol by measuring its ability to displace
a known high-affinity radioligand from DAT and NET expressed in cell membranes.

Materials:

e Cell membranes from HEK 293 cells stably expressing human DAT or NET.

» Radioligand: [BH]WIN 35,428 for DAT; [3H]nisoxetine for NET.

o Test Compound: Desoxypipradrol stock solution in DMSO.

o Assay Buffer: 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, pH 7.4.

» Non-specific binding agent: 10 pM Cocaine (for DAT) or 10 uM Desipramine (for NET).
e 96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Procedure:

e Compound Dilution: Prepare a serial dilution of desoxypipradrol in the assay buffer. The final
concentrations should span a range from 1011 M to 10—> M.

o Assay Plate Preparation: To each well of a 96-well plate, add:

o 25 pL of assay buffer (for total binding) or non-specific binding agent (for non-specific
binding).

[e]

25 pL of the appropriate desoxypipradrol dilution.

o

50 uL of the radioligand at a final concentration near its Ks value.

[¢]

100 pL of cell membrane suspension (containing 10-20 ug of protein).
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Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-
90 minutes to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell
harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold
assay buffer.

Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and
count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the
total CPM. Plot the percentage of specific binding against the logarithm of the
desoxypipradrol concentration. Fit the data to a one-site competition model using non-linear
regression to determine the I1Cso value. Convert the ICso to a Ki value using the Cheng-
Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L] is the radioligand concentration and Ks is

its dissociation constant.
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Caption: Workflow for the in vitro radioligand binding assay.

Protocol: Quantification in Blood Plasma by LC-MS/MS
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This protocol outlines a method for the extraction and quantification of desoxypipradrol from
plasma samples.

Objective: To accurately measure the concentration of desoxypipradrol in human plasma for
clinical or forensic toxicology.

Materials:

Plasma samples, calibrators, and quality controls.

 Internal Standard (IS): A stable isotope-labeled analog of desoxypipradrol (e.g.,
desoxypipradrol-d5).

o Protein Precipitation (PPT) solvent: Acetonitrile (ACN) containing the IS.
e LC-MS/MS system with a C18 analytical column.

e Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: 0.1% Formic acid in acetonitrile.

Procedure:

o Sample Preparation (Protein Precipitation):

[e]

To 100 pL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 300 pL of
ice-cold ACN containing the internal standard.

[e]

Vortex vigorously for 1 minute to precipitate proteins.

(¢]

Centrifuge at 14,000 x g for 10 minutes at 4°C.

[¢]

Transfer the supernatant to a clean vial for LC-MS/MS analysis.
e LC-MS/MS Analysis:

o Injection: Inject 5-10 pL of the prepared sample onto the LC-MS/MS system.
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o Chromatography: Perform a gradient elution using Mobile Phases A and B to separate
desoxypipradrol from matrix components. A typical gradient might run from 5% B to 95% B
over 5 minutes.

o Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for
desoxypipradrol and its internal standard.

» Example transition for Desoxypipradrol: Q1 (Precursor lon) m/z 252.2 -> Q3 (Product
lon) m/z 167.1.

» Example transition for IS (desoxypipradrol-d5): Q1 m/z 257.2 -> Q3 m/z 172.1.

e Data Analysis:
o Integrate the peak areas for both the analyte and the IS.
o Calculate the peak area ratio (Analyte Area / IS Area).

o Construct a calibration curve by plotting the peak area ratio versus the concentration for
the known calibrators.

o Determine the concentration of desoxypipradrol in the unknown samples by interpolating
their peak area ratios from the calibration curve.

Conclusion

Desoxypipradrol represents a classic example of how subtle structural modifications can
dramatically alter a compound's pharmacological and toxicological profile. Its identity as a
potent, long-acting norepinephrine-dopamine reuptake inhibitor is well-established. The key to
its unique profile is its metabolic stability, a direct result of its highly lipophilic structure and lack
of functional groups for enzymatic degradation. This leads to a prolonged half-life, which
underlies the severe, multi-day neuropsychiatric toxicity seen in clinical settings. While its
therapeutic potential was abandoned, its study provides critical insights for medicinal chemistry
and toxicology, highlighting the profound impact of pharmacokinetics on drug safety and abuse
liability. The methodologies outlined herein provide a framework for the continued investigation
of desoxypipradrol and the ever-evolving landscape of novel psychoactive substances.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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